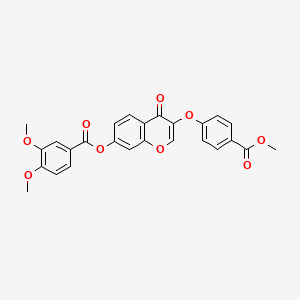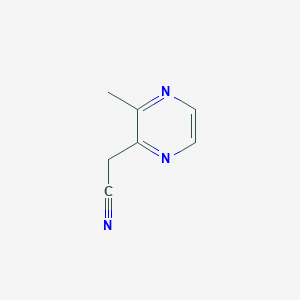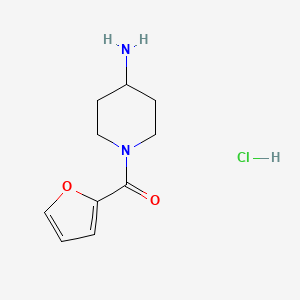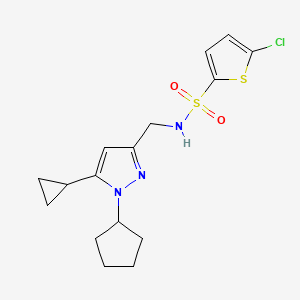
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a Monoisotopic mass of 196.073563 Da .
Synthesis Analysis
The synthesis of Methyl 3,4-dimethoxybenzoate involves an esterification reaction between veratric acid and methanol, catalyzed by dicyclohexylcarbodiimide . The reaction conditions are mild, the yield of the product is high, and the methanol consumption is low .Molecular Structure Analysis
The molecular structure of Methyl 3,4-dimethoxybenzoate can be represented as C10H12O4 . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
Methyl 3,4-dimethoxybenzoate is a white-like powder . It has a melting point of 59-62 ℃ and a boiling point of 283 ℃ . It is insoluble in water .Safety And Hazards
Propriétés
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-30-20-11-6-16(12-22(20)31-2)26(29)35-18-9-10-19-21(13-18)33-14-23(24(19)27)34-17-7-4-15(5-8-17)25(28)32-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVYIAQWEFFQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)
![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)

methanone](/img/structure/B2998640.png)


![N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B2998647.png)
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)


![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)
![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B2998656.png)
